molecular formula C17H19N3O2 B14543825 Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- CAS No. 62208-57-5

Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)-

Cat. No.: B14543825
CAS No.: 62208-57-5
M. Wt: 297.35 g/mol
InChI Key: RNEDRGATQKQNQV-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-methylphenyl group and a 2-nitrophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- typically involves the reaction of piperazine with 2-methylphenyl and 2-nitrophenyl derivatives. One common method is the nucleophilic substitution reaction, where piperazine reacts with 2-methylphenyl chloride and 2-nitrophenyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Hydrogen peroxide

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Reduction: 1-(2-methylphenyl)-4-(2-aminophenyl)piperazine

    Oxidation: Piperazine N-oxide derivatives

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-methylphenyl)-4-(2-aminophenyl)-
  • Piperazine, 1-(2-chlorophenyl)-4-(2-nitrophenyl)-
  • Piperazine, 1-(2-methylphenyl)-4-(4-nitrophenyl)-

Uniqueness

Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can lead to unique electronic properties and interactions with biological targets.

Properties

CAS No.

62208-57-5

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-(2-methylphenyl)-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O2/c1-14-6-2-3-7-15(14)18-10-12-19(13-11-18)16-8-4-5-9-17(16)20(21)22/h2-9H,10-13H2,1H3

InChI Key

RNEDRGATQKQNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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